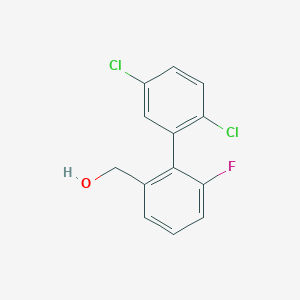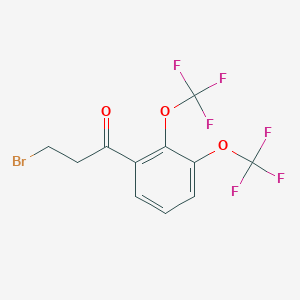
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the reaction of 2,3-bis(trifluoromethoxy)benzene with a bromopropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
科学的研究の応用
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups enhance its reactivity and stability, while the bromopropanone moiety allows for various chemical modifications. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of both trifluoromethoxy groups and a bromopropanone moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H7BrF6O3 |
|---|---|
分子量 |
381.07 g/mol |
IUPAC名 |
1-[2,3-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-4-7(19)6-2-1-3-8(20-10(13,14)15)9(6)21-11(16,17)18/h1-3H,4-5H2 |
InChIキー |
YTNZRWDKUYAJKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)C(=O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



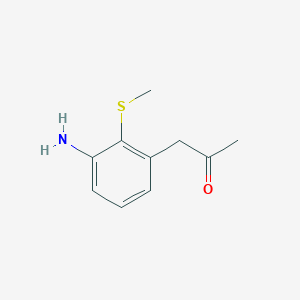
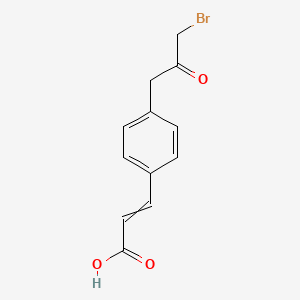
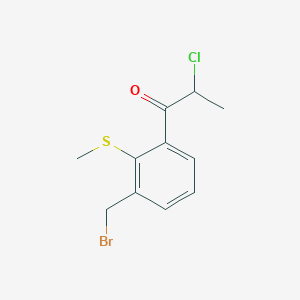
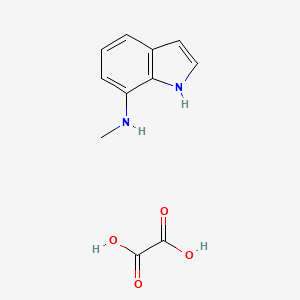
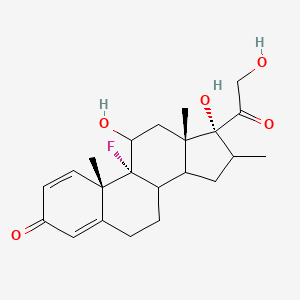


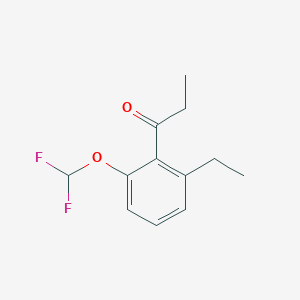

![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
